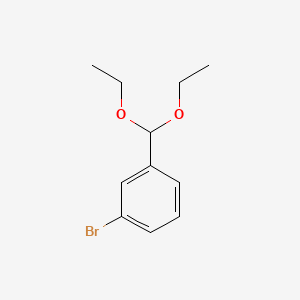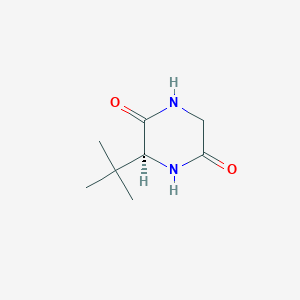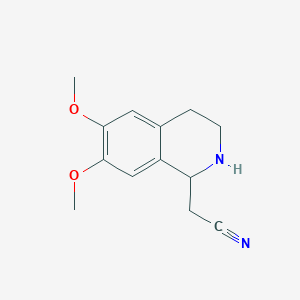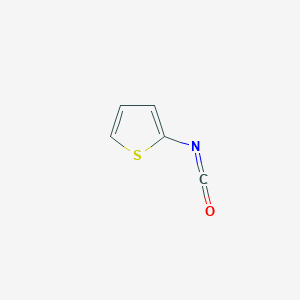
3-Bromobenzaldehyde diethyl acetal
Vue d'ensemble
Description
3-Bromobenzaldehyde diethyl acetal is an acetal derivative of 3-bromobenzaldehyde . It may be used in the preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde .
Molecular Structure Analysis
The molecular formula of 3-Bromobenzaldehyde diethyl acetal is C11H15BrO2 . Its molecular weight is 259.14 .Physical And Chemical Properties Analysis
3-Bromobenzaldehyde diethyl acetal is a liquid at 20°C . It has a boiling point of 95°C at 0.7 mmHg , a specific gravity of 1.28 at 20/20 , and a refractive index of 1.51 .Applications De Recherche Scientifique
Preparation of p-Lithiobenzaldehyde-Diethyl-Acetal
Chang and Yu (1962) investigated the direct metallation and halogen-lithium interconversion of p-bromobenzaldehyde-diethyl-acetal. This process produced p-lithiobenzaldehyde-diethyl-acetal, showcasing an application in chemical synthesis involving lithium aryls (Chang & Yu, 1962).
Synthesis of Oxazapine Scaffolding
Azzawi and Hussein (2022) used para-bromobenzaldehyde in the preparation of Schiff bases and their derivatives, leading to the creation of oxazapine rings. This application indicates the role of bromobenzaldehyde derivatives in synthesizing complex organic structures with potential cytotoxic properties (Azzawi & Hussein, 2022).
Palladium-Catalyzed Synthesis
Cho et al. (2000) demonstrated the use of 2-Bromobenzaldehyde in palladium-catalyzed synthesis to create 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates. This reflects the versatility of bromobenzaldehyde derivatives in palladium-catalyzed chemical reactions (Cho et al., 2000).
Antimicrobial Activity of Aminobenzylated Mannich Bases
Nimavat et al. (2004) researched the condensation of 3-Bromobenzaldehyde with various compounds to produce aminobenzylated Mannich bases, which were then studied for their antimicrobial properties. This indicates its application in developing substances with potential biological activity (Nimavat et al., 2004).
Acetal-Based PEGylation Reagent for DNA Polyplexes
Knorr et al. (2007) used p-bromobenzaldehyde mPEG acetal in the synthesis of an acetal-based PEGylation reagent for pH-sensitive shielding of DNA polyplexes. This application is significant in the field of drug and gene delivery, highlighting the compound's utility in creating pH-sensitive materials (Knorr et al., 2007).
Improving Flame Resistance in Polyvinyl Alcohol Fibers
Matsubayashi (1963) explored the acetalization of polyvinyl alcohol fibers with bromine-containing aldehydes like bromobenzaldehyde to enhance flame resistance. This shows the compound's potential in improving material properties (Matsubayashi, 1963).
Mécanisme D'action
Target of Action
3-Bromobenzaldehyde diethyl acetal is an acetal derivative of 3-bromobenzaldehyde . The primary targets of this compound are carbonyl groups present in various biochemical entities within the cell . These carbonyl groups are characterized by a carbon-oxygen double bond, typically found in aldehydes and ketones .
Mode of Action
The interaction of 3-Bromobenzaldehyde diethyl acetal with its targets involves a series of steps :
- Protonation of the carbonyl : The carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon .
- Nucleophilic attack by the alcohol : The alcohol, acting as a nucleophile, attacks the carbonyl carbon .
- Deprotonation to form a hemiacetal : The intermediate undergoes deprotonation to form a hemiacetal .
- Protonation of the alcohol : The alcohol gets protonated .
- Removal of water : Water is removed from the system .
- Nucleophilic attack by the alcohol : The alcohol attacks the intermediate .
- Deprotonation by water : The final product, an acetal, is formed after deprotonation .
Biochemical Pathways
The formation of acetals, such as 3-Bromobenzaldehyde diethyl acetal, affects various biochemical pathways. Acetals are important functional groups that appear in the structures of many sugars . Therefore, the formation of acetals can influence carbohydrate metabolism and related biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 25914 . Its lipophilicity (Log Po/w) is estimated to be 3.13 , suggesting that it may have good membrane permeability. The compound is also predicted to have high gastrointestinal absorption .
Result of Action
The formation of 3-Bromobenzaldehyde diethyl acetal results in the conversion of carbonyl groups into acetals . This can protect the carbonyl groups from further reactions, especially in neutral to strongly basic environments . The compound may also be used in the preparation of other compounds, such as 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde .
Action Environment
The action of 3-Bromobenzaldehyde diethyl acetal is influenced by environmental factors such as pH and the presence of water. The formation of acetals is favored in acidic conditions and when water is actively removed from the system . Conversely, the reaction is reversible and can be driven back to the starting components by treatment with aqueous acid and an excess of water .
Safety and Hazards
3-Bromobenzaldehyde diethyl acetal can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
1-bromo-3-(diethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRJLQXMOBXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=CC=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369933 | |
| Record name | 3-Bromobenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzaldehyde diethyl acetal | |
CAS RN |
75148-49-1 | |
| Record name | 3-Bromobenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(diethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














